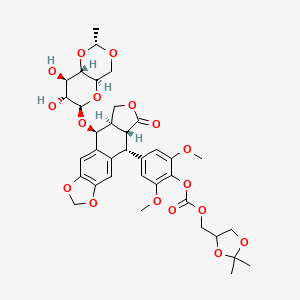
CCT241736
Übersicht
Beschreibung
EP-0042 ist ein dualer FLT3- und Aurora-Kinase-Inhibitor, der von Ellipses Pharma entwickelt wurde. Derzeit wird er als potenzielle Behandlung für akute myeloische Leukämie (AML) untersucht, insbesondere für Patienten, die eine Resistenz gegen FLT3-Inhibitoren entwickelt haben . Die Verbindung hat in klinischen Studien vielversprechende vorläufige Ergebnisse gezeigt, die eine akzeptable Sicherheit und Verträglichkeit sowie Hinweise auf eine Krankheitsstabilisierung belegen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
EP-0042 wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen die Bildung von Imidazo[4,5-b]pyridin-Derivaten beteiligt ist. Der Syntheseweg umfasst typischerweise die Reaktion von 6-Chlor-7-[4-(4-chlorphenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-3-ium-Fumarat mit verschiedenen Reagenzien unter kontrollierten Bedingungen . Die spezifischen Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu erzielen.
Industrielle Produktionsmethoden
Die industrielle Produktion von EP-0042 beinhaltet die Skalierung des Synthesewegs, um die Verbindung in großen Mengen zu produzieren. Dieser Prozess erfordert eine sorgfältige Optimierung der Reaktionsbedingungen, um Konsistenz und Qualität zu gewährleisten. Der Produktionsprozess wird typischerweise in einer kontrollierten Umgebung durchgeführt, um die Integrität der Verbindung zu erhalten und die Einhaltung der regulatorischen Standards zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
EP-0042 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Wirkmechanismus
EP-0042 entfaltet seine Wirkung durch die selektive Hemmung von FLT3- und Aurora-Kinasen in Nanomolar-Konzentrationen. FLT3 ist eine Rezeptortyrosinkinase, die an der Proliferation und dem Überleben hämatopoetischer Zellen beteiligt ist, während Aurora-Kinasen eine entscheidende Rolle bei der Zellteilung spielen . Durch die Hemmung dieser Kinasen stört EP-0042 zelluläre Signalwege, was zur Hemmung des Tumorwachstums und zur Überwindung der Resistenz gegen FLT3-Inhibitoren führt . Die Verbindung hat in präklinischen Modellen von FLT3-ITD- und FLT3-ITD-TKD-humanen Tumoren-Xenografts sowie in Quizartinib-resistenten primären AML-Proben Wirksamkeit gezeigt .
Wirkmechanismus
Target of Action
CCT241736 is a dual inhibitor that primarily targets FLT3 and Aurora kinases . FLT3 is a class 3 receptor tyrosine kinase, which is expressed in a variety of human and murine cell lines of both myeloid and B-lymphoid lineage . Aurora kinases are a family of serine-threonine kinases that play a key role in several stages of mitosis .
Mode of Action
This compound interacts with its targets by inhibiting the activity of both FLT3 and Aurora kinases . This compound has shown significant activity in vivo and in quizartinib-resistant patient samples .
Biochemical Pathways
The inhibition of FLT3 and Aurora kinases by this compound affects multiple biochemical pathways. FLT3, when activated, initiates downstream signaling via the phosphatidylinositol 3-kinase/AKT/mTOR pathway . FLT3 also activates the Ras/Raf/MEK/ERK pathway via Src homology and collagen (SHC) proteins and GRB2-binding protein (GAB2), which leads to downstream activation of cyclic adenosine mono-phosphate response element-binding protein (CREB) and signal transducer and activator of transcription 5 (STAT5) .
Pharmacokinetics
This compound is an orally bioavailable compound
Result of Action
The mechanism of action of this compound results in significant in vivo efficacy, with inhibition of tumor growth observed in efficacy studies in FLT3-ITD and FLT3-ITD-TKD human tumor xenograft models . The efficacy of this compound was also confirmed in primary samples from AML patients, including those with quizartinib-resistant disease, which induces apoptosis through inhibition of both FLT3 and Aurora kinases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
EP-0042 is synthesized through a series of chemical reactions involving the formation of imidazo[4,5-b]pyridine derivatives. The synthetic route typically involves the reaction of 6-chloro-7-[4-(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-3-ium fumarate with various reagents under controlled conditions . The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
The industrial production of EP-0042 involves scaling up the synthetic route to produce the compound in large quantities. This process requires careful optimization of reaction conditions to ensure consistency and quality. The production process is typically carried out in a controlled environment to maintain the integrity of the compound and to comply with regulatory standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
EP-0042 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen von EP-0042 zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit EP-0042 verwendet werden, umfassen Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine). Die Reaktionsbedingungen, wie z. B. Temperatur, pH-Wert und Lösungsmittel, werden sorgfältig kontrolliert, um die gewünschten chemischen Transformationen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von EP-0042 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Imidazo[4,5-b]pyridin-Derivate produzieren können .
Vergleich Mit ähnlichen Verbindungen
EP-0042 ist in seiner dualen Hemmung von FLT3- und Aurora-Kinasen einzigartig, was es von anderen FLT3-Inhibitoren unterscheidet. Ähnliche Verbindungen umfassen:
Midostaurin: Ein Multi-Kinase-Inhibitor, der FLT3, KIT und PDGFR angreift.
Gilteritinib: Ein selektiver FLT3-Inhibitor, der zur Behandlung von rezidivierender oder refraktärer AML eingesetzt wird.
Quizartinib: Ein selektiver FLT3-Inhibitor mit Aktivität gegen FLT3-ITD-Mutationen.
Der duale Hemmmechanismus von EP-0042 bietet ein breiteres therapeutisches Potenzial, insbesondere bei der Überwindung der Resistenz gegen selektive FLT3-Inhibitoren .
Eigenschaften
IUPAC Name |
6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N7/c1-14-17(13-29(2)28-14)21-26-19-20(18(24)11-25-22(19)27-21)31-9-7-30(8-10-31)12-15-3-5-16(23)6-4-15/h3-6,11,13H,7-10,12H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJBLKUZXRMECW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=NC=C(C(=C3N2)N4CCN(CC4)CC5=CC=C(C=C5)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402709-93-6 | |
| Record name | CCT-241736 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402709936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EP-0042 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE94SP78UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















